molecular formula C15H26O2 B12719371 5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene CAS No. 51414-22-3

5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene

Cat. No.: B12719371
CAS No.: 51414-22-3
M. Wt: 238.37 g/mol
InChI Key: RYAWURZCWFRNMG-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with a dimethoxymethyl group and a 4-methylpent-3-enyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halides or nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexenes.

Scientific Research Applications

5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-pentenoic acid: Shares the 4-methylpent-3-enyl side chain but differs in the functional groups attached to the main structure.

    3-(4-Methylpent-3-enyl)thiophene: Contains a similar side chain but has a thiophene ring instead of a cyclohexene ring.

Properties

CAS No.

51414-22-3

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

5-(dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene

InChI

InChI=1S/C15H26O2/c1-12(2)7-5-8-13-9-6-10-14(11-13)15(16-3)17-4/h7,9,14-15H,5-6,8,10-11H2,1-4H3

InChI Key

RYAWURZCWFRNMG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCCC(C1)C(OC)OC)C

Origin of Product

United States

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